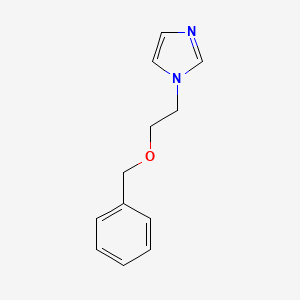
Lissamine fast yellow (acid form)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lissamine fast yellow (acid form) is an arenesulfonic acid that is 2,5-dichloro-4-(pyrazol-1-yl)benzene-1-sulfonic acid in which the pyrazole ring is substituted by methyl, (4-sulfophenyl)diazenyl and hydroxy groups at positions 3, 4, and 5 respctively. The disodium salt is the biological stain 'lissamine fast yellow'. It has a role as an allergen, a food colouring and a histological dye. It is a member of azobenzenes, a member of pyrazoles, a dichlorobenzene, a heteroaryl hydroxy compound and an arenesulfonic acid. It is a conjugate acid of a lissamine fast yellow(2-).
Aplicaciones Científicas De Investigación
Photocatalytic Degradation Lissamine fast yellow has been studied in the context of photocatalytic degradation. Research demonstrated its effective degradation in ZnO suspension under artificial light. Various process parameters like catalyst loading, H2O2, and FeCl3 influence the degradation extent. This degradation is also affected by pH, temperature, and the presence of N2 and O2 gases. The degradation processes using Fe3+/ZnO/AR and H2O2/Fe3+/ZnO/AR are particularly efficient for decolorization of this dye, indicating potential applications in wastewater treatment and environmental remediation (Pare, Singh, & Jonnalgadda, 2009).
Water Transmission Routes in Soils In soil science, lissamine fast yellow has been used as a dye for identifying water transmission routes in structured soils. This application is crucial for understanding soil water dynamics and can aid in agricultural management and environmental conservation (Smettem & Trudgill, 1983).
Fluorescence Quenching Studies Lissamine fast yellow dye molecules have been used in studies investigating fluorescence quenching near gold nanoparticles. This research provides insights into the interactions between dyes and metal nanoparticles, which is relevant for developing new materials in nanotechnology and photonics (Dulkeith et al., 2002).
Soil Water Dye Tracing The dye has been compared with others for use in soil water tracing. Its properties, such as low adsorption and resistance to pH changes, make it suitable for tracing water flow in soil environments, which is essential for hydrological studies and environmental monitoring (Trudgill, 1987).
High-Performance Liquid Chromatography (HPLC) Lissamine fast yellow has been used in HPLC for separating its derivatives from amino acids. Its bright red compounds and specific light absorption and emission characteristics make it useful for analytical chemistry, particularly in the separation and identification of complex biological molecules (Metrione, 1986).
Propiedades
Nombre del producto |
Lissamine fast yellow (acid form) |
|---|---|
Fórmula molecular |
C16H12Cl2N4O7S2 |
Peso molecular |
507.3 g/mol |
Nombre IUPAC |
2,5-dichloro-4-[5-methyl-3-oxo-4-[(4-sulfophenyl)diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,21H,1H3,(H,24,25,26)(H,27,28,29) |
Clave InChI |
ITXJRLKVUXXRNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N=NC3=CC=C(C=C3)S(=O)(=O)O |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
![N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B1227651.png)

![N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)

![N-[(4-chlorophenyl)methyl]-4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B1227655.png)
![7-[[2-(4-Chloro-3-methyl-1-pyrazolyl)-1-oxopropyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1227656.png)
![2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B1227659.png)

![3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate](/img/structure/B1227665.png)
![4-methoxy-N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)benzamide](/img/structure/B1227666.png)